molecular formula C5H9N3S B11923663 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

Cat. No.: B11923663
M. Wt: 143.21 g/mol
InChI Key: SHJZOCMQNQHQGZ-UHFFFAOYSA-N
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Description

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine typically involves the cyclization of thiosemicarbazide with appropriate aldehydes or ketones. One common method includes the reaction of thiosemicarbazide with 3-bromopropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .

Biology: The compound has shown promising antimicrobial and antifungal activities. It is used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .

Medicine: In medicinal chemistry, 1,3,4-thiadiazole derivatives are explored for their anticancer, anti-inflammatory, and antiviral properties. The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease progression .

Industry: The compound finds applications in the development of agrochemicals and dyes. It is used as a precursor in the synthesis of herbicides and pesticides .

Mechanism of Action

The mechanism of action of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria and fungi . In cancer research, the compound is studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole-2-amine
  • 5-Phenyl-1,3,4-thiadiazol-2-amine
  • 2-Amino-1,3,4-thiadiazole

Comparison: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is unique due to the presence of the propan-1-amine group, which imparts distinct chemical properties and reactivity. Compared to other thiadiazole derivatives, this compound exhibits enhanced solubility and stability, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

3-(1,3,4-thiadiazol-2-yl)propan-1-amine

InChI

InChI=1S/C5H9N3S/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2

InChI Key

SHJZOCMQNQHQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)CCCN

Origin of Product

United States

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